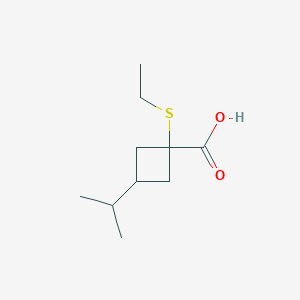
(2-Bromo-1-(3,3-dimethylbutoxy)ethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-1-(3,3-dimethylbutoxy)ethyl)benzene is an organic compound with the molecular formula C14H21BrO. This compound features a benzene ring substituted with a bromo group and an ethyl group that is further substituted with a 3,3-dimethylbutoxy group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-(3,3-dimethylbutoxy)ethyl)benzene can be achieved through several methods. One common approach involves the bromination of a suitable precursor, such as 1-(3,3-dimethylbutoxy)ethylbenzene, using bromine or a brominating agent under controlled conditions. The reaction is typically carried out at low temperatures to prevent side reactions and to ensure high selectivity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, to optimize yield and purity. The use of continuous flow reactors can further enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-1-(3,3-dimethylbutoxy)ethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromo group can yield the corresponding ethylbenzene derivative.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield (2-Hydroxy-1-(3,3-dimethylbutoxy)ethyl)benzene, while oxidation with potassium permanganate can produce (2-Bromo-1-(3,3-dimethylbutoxy)acetophenone).
Scientific Research Applications
(2-Bromo-1-(3,3-dimethylbutoxy)ethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Bromo-1-(3,3-dimethylbutoxy)ethyl)benzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The bromine atom can act as an electrophile, facilitating reactions with nucleophiles.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming new functional groups.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2,3-dimethylbenzene: Similar in structure but lacks the 3,3-dimethylbutoxy group.
2-Bromo-1,3-dimethoxybenzene: Contains methoxy groups instead of the 3,3-dimethylbutoxy group.
1-Bromo-4-ethylbenzene: Similar in having a bromo and ethyl group but lacks the 3,3-dimethylbutoxy group.
Uniqueness
(2-Bromo-1-(3,3-dimethylbutoxy)ethyl)benzene is unique due to the presence of the 3,3-dimethylbutoxy group, which imparts specific steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Properties
Molecular Formula |
C14H21BrO |
|---|---|
Molecular Weight |
285.22 g/mol |
IUPAC Name |
[2-bromo-1-(3,3-dimethylbutoxy)ethyl]benzene |
InChI |
InChI=1S/C14H21BrO/c1-14(2,3)9-10-16-13(11-15)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |
InChI Key |
BTYPHHLEVPOOFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCOC(CBr)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-Isobutyl-1h,1'h-[3,4'-bipyrazol]-5-amine](/img/structure/B13636391.png)






